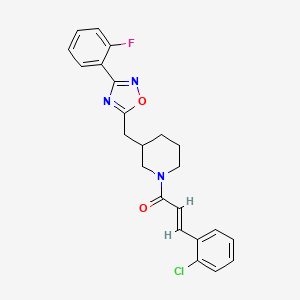

(E)-3-(2-chlorophenyl)-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-3-(2-chlorophenyl)-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C23H21ClFN3O2 and its molecular weight is 425.89. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound (E)-3-(2-chlorophenyl)-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one is a novel chemical entity that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound based on available research findings, including data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H17ClFN4, and it possesses a complex structure that includes a piperidine moiety and a 1,2,4-oxadiazole ring. The presence of these functional groups is significant as they contribute to the compound's biological properties.

Antimicrobial Activity

Research has demonstrated that compounds containing the 1,2,4-oxadiazole ring exhibit notable antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazoles have shown effectiveness against various bacterial strains:

In a study focusing on oxadiazole derivatives, compounds with piperidine structures were reported to have enhanced antibacterial activity compared to standard antibiotics like gentamicin. The docking studies indicated strong binding affinities to bacterial target proteins, suggesting a mechanism of action that warrants further exploration .

Anticancer Activity

The anticancer potential of this compound has been investigated through various assays against multiple cancer cell lines.

In Vitro Studies

In vitro evaluations have shown that the compound exhibits significant antiproliferative effects against several cancer cell lines:

| Cell Line | % Inhibition at 10 µM | Reference |

|---|---|---|

| MDA-MB-468 (breast cancer) | 84.83% | |

| SK-MEL-5 (melanoma) | 81.58% | |

| SR leukemia | 90.47% |

These results indicate that the compound may interfere with cell proliferation pathways, potentially through apoptosis induction or inhibition of critical signaling pathways such as EGFR and Src kinases .

The proposed mechanisms for the biological activity of this compound include:

- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by activating intrinsic pathways.

- Targeting Kinases : Inhibition of EGFR and Src has been noted in related compounds, suggesting similar action for this oxadiazole derivative .

- Antimicrobial Mechanisms : The oxadiazole ring may interact with bacterial enzymes or disrupt membrane integrity .

Case Studies and Research Findings

Several studies have highlighted the promising nature of oxadiazole derivatives in drug discovery:

Aplicaciones Científicas De Investigación

The compound (E)-3-(2-chlorophenyl)-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry due to its structural features. This article will explore its applications based on current research findings, including biological activities, synthesis methods, and potential therapeutic uses.

Structural Components

- Piperidine Ring : Known for its role in various pharmacologically active compounds.

- Oxadiazole Ring : Associated with diverse biological activities, including anticancer properties.

- Chlorophenyl Group : Enhances lipophilicity and may influence the compound's interaction with biological membranes.

Anticancer Activity

Research indicates that compounds containing oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar oxadiazole-containing compounds can inhibit cell growth in various cancer cell lines. The National Cancer Institute's Developmental Therapeutics Program has evaluated several related compounds for their cytotoxic effects against human tumor cells, revealing promising results in terms of growth inhibition rates and selectivity towards cancerous cells .

Antimicrobial Properties

Compounds with oxadiazole structures have also demonstrated antimicrobial activities. Their mechanism of action often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes. This makes them candidates for further development as antibiotics or antifungal agents.

Neuropharmacological Effects

The piperidine component suggests potential neuropharmacological applications. Compounds with similar structures have been investigated for their effects on the central nervous system (CNS), including anxiolytic and antidepressant activities. The interaction of the piperidine moiety with neurotransmitter receptors could be a pathway for therapeutic effects .

Example Synthesis Pathway

A general synthetic route may involve:

- Reacting 2-fluorobenzaldehyde with an appropriate hydrazide to form the oxadiazole.

- Subsequent reaction with a piperidine derivative to yield the final product.

Case Studies

Several studies have documented the synthesis and biological evaluation of similar compounds:

- Anticancer Evaluation : A study published in Molecular Biology Reports highlighted the synthesis of oxadiazole derivatives and their evaluation against multiple cancer cell lines, demonstrating significant cytotoxicity similar to that expected from this compound .

- Antimicrobial Studies : Research published in Bioorganic & Medicinal Chemistry Letters explored the antibacterial activity of oxadiazole derivatives against resistant strains of bacteria, suggesting a mechanism involving disruption of bacterial cell integrity .

- Neuropharmacological Research : A review in Current Medicinal Chemistry discussed various piperidine derivatives' effects on CNS disorders, indicating that modifications to the piperidine structure could enhance therapeutic efficacy .

Análisis De Reacciones Químicas

Formation of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is typically synthesized via cyclization between amidoximes and carboxylic acid derivatives. For the 3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl moiety:

-

Reagents : Amidoxime precursors react with activated carboxylic acids (e.g., acid chlorides or anhydrides) under microwave irradiation or thermal conditions .

-

Conditions : Microwave-assisted protocols reduce reaction times (e.g., 25 min vs. 12 h under reflux) .

-

Mechanism : A two-step process involving nucleophilic attack of the amidoxime oxygen on the electrophilic carbonyl carbon, followed by dehydration .

Table 1 : Representative Oxadiazole Cyclization Conditions

Piperidine Functionalization

The piperidine ring is modified via alkylation or nucleophilic substitution:

-

Methylation at C3 : The 3-((1,2,4-oxadiazol-5-yl)methyl) group is introduced using reductive amination or alkyl halide coupling .

-

Reagents : Chloromethyl-oxadiazole intermediates react with piperidine derivatives in the presence of K₂CO₃ .

-

Key Intermediate : 4-(Chloromethyl)piperidine hydrochloride is a common precursor .

Example Reaction :

Piperidine+ClCH2-OxadiazoleK2CO3,DMF3-((Oxadiazol-5-yl)methyl)piperidine[8]

α,β-Unsaturated Ketone Formation

The prop-2-en-1-one bridge is synthesized via Claisen-Schmidt condensation:

-

Reactants : 2-Chlorobenzaldehyde and ketone-functionalized piperidine .

-

Stereoselectivity : The E-isomer predominates due to thermodynamic stability .

Mechanism :

-

Base-mediated deprotonation of

Propiedades

IUPAC Name |

(E)-3-(2-chlorophenyl)-1-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClFN3O2/c24-19-9-3-1-7-17(19)11-12-22(29)28-13-5-6-16(15-28)14-21-26-23(27-30-21)18-8-2-4-10-20(18)25/h1-4,7-12,16H,5-6,13-15H2/b12-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYWHCKFQPTYOKR-VAWYXSNFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C=CC2=CC=CC=C2Cl)CC3=NC(=NO3)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CN(C1)C(=O)/C=C/C2=CC=CC=C2Cl)CC3=NC(=NO3)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.